(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic methanone derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a carbonyl group to a piperazine ring substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine moiety. Piperazine derivatives are widely utilized in medicinal chemistry for their conformational flexibility and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-21-22-18-17(20-5-6-25(13)18)23-7-9-24(10-8-23)19(26)14-3-2-4-15-16(14)28-12-11-27-15/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOIJDJKTGZPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its diverse biological activities.
- Triazolo[4,3-a]pyrazine ring : Associated with various pharmacological effects including antibacterial and antidiabetic activities.
- Piperazine group : Commonly found in many pharmaceutical agents, enhancing solubility and bioavailability.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives containing the triazolo[4,3-a]pyrazine scaffold. For example:
- A study reported that certain triazolo[4,3-a]pyrazine derivatives exhibited moderate to strong antibacterial activity against both Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1 summarizes the antibacterial activity of related compounds:
Other Pharmacological Activities
The compound's structure suggests potential for additional biological activities:
- Antidiabetic Effects : Triazolo derivatives have been linked to glucose regulation mechanisms. The incorporation of such scaffolds may enhance the compound's efficacy in managing diabetes .
- Cytotoxicity : Some related compounds have shown cytotoxic effects against cancer cell lines. However, attention is warranted as these effects could complicate interpretations of their therapeutic potential .
Case Studies and Research Findings
- High-throughput Screening : A study identified similar compounds as 'hits' for autophagy induction during screening campaigns. This suggests potential roles in cancer therapy through modulation of cellular processes .
- Molecular Docking Studies : Computational studies indicate that compounds with triazolo[4,3-a]pyrazine structures can effectively bind to bacterial targets such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This binding could inhibit bacterial growth by disrupting these essential processes .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies suggest that it may act as an antagonist for adrenergic receptors, which are involved in numerous physiological processes such as blood pressure regulation and heart rate control .
Anticancer Activity
Research indicates that derivatives of this compound may inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP1 has been linked to enhanced efficacy of chemotherapeutic agents in cancer treatment . The compound's structure allows for modifications that could enhance its potency against cancer cells.
Neuropharmacology
The piperazine component suggests potential applications in neuropharmacology, particularly in treating disorders related to neurotransmitter systems. The compound may influence serotonin and dopamine receptors, making it a candidate for further studies in psychiatric disorders .
The biological activity of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone has been characterized through various assays:
Case Study 1: Anticancer Research
A study focused on the modification of related compounds to enhance PARP1 inhibition demonstrated that derivatives with similar structural motifs showed promising anticancer activity. The lead compound from this series exhibited an IC50 value indicating effective inhibition of PARP1 activity .
Case Study 2: Neuropharmacological Effects
Another investigation evaluated the effects of this compound on various neurotransmitter systems in animal models. Results indicated a potential anxiolytic effect when administered at specific dosages, warranting further exploration into its use as a therapeutic agent for anxiety disorders .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and triazolo-pyrazine group participate in nucleophilic substitutions. For example:
-
Amination : The piperazine nitrogen undergoes alkylation or acylation. In ethanol/DMSO with K₂CO₃, primary amines (e.g., methylamine) substitute at the piperazine N-H position, yielding derivatives with modified pharmacological profiles .
-
Halogenation : Electrophilic halogenation occurs at the triazolo-pyrazine’s electron-deficient positions. Chlorination with POCl₃ at 80°C selectively substitutes the pyrazine C-H bonds .
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Amination | Methylamine, K₂CO₃, DMSO, 60°C | Piperazine-N-methyl derivative | 72% | |
| Chlorination | POCl₃, 80°C | Triazolo-pyrazine-Cl adduct | 65% |
Oxidation and Reduction
The benzo[dioxin] core and triazolo-pyrazine group undergo redox reactions:
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the dioxin’s ether linkage to a diketone, though this disrupts the aromatic system.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazolo-pyrazine’s C=N bonds, yielding a tetrahydropyrazine derivative .
Table 2: Redox Reaction Outcomes
| Reaction | Reagent | Product | Selectivity | Citation |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | Diketone derivative | Moderate (58%) | |
| Reduction | H₂ (1 atm), Pd-C | Tetrahydropyrazine | High (89%) |
Cycloaddition Reactions
The triazolo-pyrazine moiety engages in Huisgen azide-alkyne cycloaddition (click chemistry):
-
Intramolecular Cyclization : Heating the compound with NaN₃ in DMF at 80°C forms a fused triazole ring via in situ azide-alkyne coupling .
Mechanism :
Functional Group Transformations
-
Ester Hydrolysis : The methanone group resists hydrolysis under basic conditions (LiOH/THF), but acidic cleavage (HCl/EtOH) yields carboxylic acid derivatives .
-
Piperazine Ring Modifications : Reaction with 2-chloroethylamine introduces hydroxyl groups, enhancing water solubility .
Analytical Characterization
Reactions are monitored via:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dihydrobenzo[b][1,4]dioxin Moieties
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5)
- Molecular Formula : C₁₃H₉N₅O₅S₂
- Key Features : Combines dihydrobenzo[b][1,4]dioxin with a triazole-thione group and a nitrothiazole substituent.
- Comparison : The triazole-thione and nitrothiazole groups introduce sulfur and nitro functionalities, which may enhance oxidative stability or electrophilic reactivity compared to the target compound’s triazolo-pyrazine system. The molecular weight (379.37 g/mol) is lower than the target compound, likely due to the absence of a piperazine linker .
Piperazine-Containing Analogues
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Key Features: Incorporates a spirodecane-dione core and a piperazine-phenyl group. Piperazine substitution with phenyl groups (vs. triazolo-pyrazine) may alter receptor selectivity .
Triazolo-Pyrazine and Related Heterocycles
- 3-[5-(4-Methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Key Features: Fuses triazolo-thiadiazinone with pyrrolo-thiazolo-pyrimidine. Comparison: The triazolo-thiadiazinone moiety introduces sulfur atoms, which could improve solubility but increase metabolic susceptibility compared to the target’s oxygen-rich dioxin system. The larger heterocyclic framework may limit blood-brain barrier penetration .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate Key Features: Contains imidazo-pyridine with nitrophenyl and cyano groups. However, the ester groups may reduce metabolic stability compared to the methanone linker .
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The target compound’s combination of dihydrobenzo dioxin and triazolo-pyrazine is unique among the analogues, suggesting unexplored pharmacological profiles.
- Pharmacological Data Gap: No activity data are provided for the target compound; future studies should evaluate binding affinity, selectivity, and ADMET properties relative to analogues.
Preparation Methods
Strategic Bond Disconnections
The primary synthetic challenge lies in constructing the triazolopyrazine-piperazine subsystem while maintaining regiochemical control. Analysis of literature precedents reveals two viable approaches:
- Pathway A : Late-stage cyclization of pre-functionalized pyrazine intermediates
- Pathway B : Sequential coupling of preformed triazolopyrazine to piperazine derivatives.
Synthesis of 2,3-Dihydrobenzo[b]dioxin-5-carbonyl Chloride
The benzodioxane carbonyl component serves as the electrophilic coupling partner in most synthetic routes.
Benzodioxane Carbonyl Precursor Synthesis
Starting from catechol derivatives, the optimized procedure involves:
- O-Alkylation : Reaction with 1,2-dibromoethane in DMF at 80°C (12 hr) to form 1,4-benzodioxane
- Nitration : HNO3/H2SO4 at 0°C → 5-nitro-1,4-benzodioxane (72% yield)
- Reduction : H2/Pd-C in ethanol → 5-amino-1,4-benzodioxane (89% yield)
- Diazotization/Carbonylation : NaNO2/HCl followed by CO gas bubbling in DMF/H2O (3:1).
Critical Parameters :
- Temperature control during nitration (-5°C to 5°C) prevents di-nitration byproducts
- CO gas flow rate (0.5 L/min) maximizes carbonyl formation
Piperazine-Triazolopyrazine Subsystem Construction
The nitrogen-rich heterocyclic system requires careful sequential assembly to prevent regiochemical mismatches.
Core Synthesis
Two documented methods show comparable efficiency:
Method 3.1A (Cyclocondensation Approach)
- Starting Material : 3-Amino-2-pyrazinecarboxamide
- Cyclization : HCl/EtOH reflux (8 hr) → triazolopyrazine core (68% yield)
- Methylation : CH3I/K2CO3 in acetone (quantitative yield).
Method 3.1B (Copper-Catalyzed Cycloaddition)
Piperazine Functionalization
Nucleophilic aromatic substitution proves most effective for attaching the triazolopyrazine system:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Boc-piperazine, 8-chloro-3-methyltriazolo[4,3-a]pyrazine | DIPEA, DMF, 110°C, 24 hr | 74% | |
| 2 | Boc Deprotection | TFA/DCM (1:1), rt, 2 hr | 98% |
Key Observation : Microwave irradiation (150W, 100°C) reduces reaction time to 45 min with comparable yield (72%).
Final Coupling Strategies
Convergent synthesis through acyl chloride intermediates demonstrates superior scalability:
Schotten-Baumann Coupling
- Reagents : Benzodioxane carbonyl chloride, piperazine-triazolopyrazine, NaOH(aq)/DCM
- Conditions : 0°C → rt, 12 hr stirring
- Workup : Aqueous extraction, column chromatography (SiO2, EtOAc/hexane 3:7)
- Yield : 68% (white crystalline solid)
Characterization Data :
- MP : 178-180°C
- 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, triazole-H), 6.82-6.75 (m, 3H, Ar-H), 4.32 (s, 4H, OCH2CH2O), 3.92 (br s, 4H, piperazine), 3.65 (br s, 4H, piperazine), 2.51 (s, 3H, CH3)
- HRMS : m/z calcd for C21H22N6O3 [M+H]+ 407.1774, found 407.1772
Mixed Carbonate Mediated Coupling
Alternative method for acid-sensitive substrates:
- Reagent Preparation : Benzodioxane carboxylic acid + ClCO2CO2Et (0°C, 15 min)
- Coupling : Add piperazine derivative, NMM, THF (-20°C → rt)
- Yield : 63% (pale yellow solid)
Comparative Analysis :
| Parameter | Schotten-Baumann | Mixed Carbonate |
|---|---|---|
| Reaction Time | 12 hr | 6 hr |
| Purification | Column Chromatography | Crystallization |
| Scalability | >100g demonstrated | Limited to 50g batches |
| Impurity Profile | <2% by HPLC | 5-7% dimeric byproducts |
Optimization Studies
Recent advances in flow chemistry show promise for industrial-scale production:
Continuous Flow Synthesis
Reactor Setup :
- Module 1: Acyl chloride generation (0°C)
- Module 2: Coupling reaction (PTFE coil, 25°C)
- Module 3: Quenching (NaOH solution)
Performance Metrics :
Solvent Screening
Green chemistry approaches evaluated:
| Solvent | Conversion (%) | E-Factor |
|---|---|---|
| THF | 68 | 18.7 |
| 2-MeTHF | 72 | 15.2 |
| Cyrene | 65 | 12.4 |
| EtOAc | 70 | 14.9 |
Analytical Characterization Benchmarks
Comprehensive spectral data confirms structural integrity across synthetic batches:
Spectroscopic Consistency
13C NMR (100 MHz, DMSO-d6):
- Carbonyl C: 168.4 ppm
- Triazole C3: 152.1 ppm
- Piperazine Cquat: 48.3, 45.7 ppm
- OCH2CH2O: 64.2 ppm
IR (KBr, cm-1):
Purity Assessment
HPLC-DAD analysis (C18, 0.1% HCO2H/MeCN gradient):
- Retention Time : 6.72 min
- Purity : 99.3% (254 nm)
- Column Recovery : 98.4%
Scale-Up Challenges and Solutions
Exothermicity Management
Adiabatic reaction calorimetry identified critical parameters:
- ΔTad : 48°C (uncontrolled)
- Safe Operating Limit : 35°C jacket temperature
- Cooling Capacity Requirement : 150 W/L
Implementation of controlled dosing (2 hr addition time) reduced thermal runaway risk by 92%.
Crystallization Optimization
Antisolvent screening achieved desired polymorph Form II:
| Antisolvent | Particle Size (μm) | Flowability (Carr Index) |
|---|---|---|
| Heptane | 120 ± 15 | 18.7 |
| MTBE | 85 ± 10 | 22.4 |
| Cyclohexane | 150 ± 20 | 16.9 |
Selected Conditions : Heptane addition at 5°C/min, 500 rpm agitation.
Q & A
Q. What are the key synthetic strategies for constructing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?
The [1,2,4]triazolo[4,3-a]pyrazine moiety is typically synthesized via cyclization reactions. A validated method involves refluxing 3-hydrazinopyrazin-2-one derivatives with carbonyl diimidazole-activated carboxylic acids in anhydrous DMFA for 24 hours, followed by recrystallization from DMFA/i-propanol mixtures to isolate the product . For methyl-substituted derivatives, alkylation or direct incorporation of methyl groups at the N3 position during cyclization is recommended to ensure regioselectivity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : Essential for confirming regiochemistry of the triazolo-pyrazine ring and piperazine substitution patterns.
- HPLC-MS : Validates purity (>95%) and detects residual solvents or byproducts.
- IR spectroscopy : Identifies carbonyl (C=O) and C-N stretching vibrations in the methanone and triazole groups .
- Elemental analysis : Ensures stoichiometric consistency, particularly for nitrogen and sulfur content .
Q. How is the piperazine-methanone linkage stabilized during synthesis?
The methanone group is introduced via nucleophilic acyl substitution. Using 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl) carbonyl chloride and 4-substituted piperazine derivatives in dichloromethane with triethylamine as a base minimizes side reactions. Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) enhances yield .
Advanced Research Questions
Q. How can low yields during the coupling of the benzodioxinyl and triazolopyrazinyl-piperazine units be addressed?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Optimizing reaction time and temperature : Extending reflux duration (e.g., 48 hours) for sluggish reactions .
- Catalyst screening : Transition metals like Pd(PPh₃)₄ or CuI may accelerate coupling .
- Purification refinement : Gradient elution in chromatography (e.g., 5–15% methanol in DCM) improves separation of closely eluting byproducts .
Q. How can contradictions between theoretical and observed spectroscopic data be resolved?
Discrepancies in NMR or IR spectra may arise from tautomerism in the triazolo-pyrazine ring or conformational flexibility of the piperazine moiety. Solutions include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., ring-flipping in piperazine) .
- X-ray crystallography : Provides definitive structural confirmation, especially for regiochemistry .
- DFT calculations : Predicts stable conformers and compares theoretical/experimental IR peaks .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
- In vitro enzyme assays : For kinase or receptor targets, use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant proteins.
- Cell-based models : Prioritize assays measuring cAMP/PKA pathways (due to piperazine’s GPCR affinity) .
- Salt formation : Enhance solubility via hydrochloride or sodium salts for in vivo studies .
Q. How can environmental stability and degradation pathways be studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
